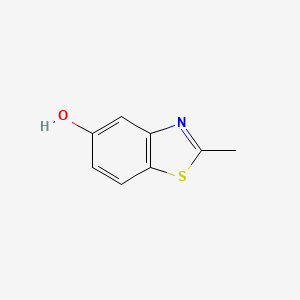

2-Methyl-1,3-benzothiazol-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,3-benzothiazol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-9-7-4-6(10)2-3-8(7)11-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKVUPMDDFICNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351427 | |

| Record name | 2-methyl-1,3-benzothiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68867-14-1 | |

| Record name | 2-methyl-1,3-benzothiazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,3-benzothiazol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methyl-1,3-benzothiazol-5-ol chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Methyl-1,3-benzothiazol-5-ol

Introduction

This compound is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with a methyl group at the 2-position and a hydroxyl group at the 5-position. The benzothiazole core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with relevant experimental protocols and logical workflows for its synthesis and potential biological interactions.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These descriptors are essential for its identification, handling, and application in research settings.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₈H₇NOS | PubChem[4] |

| Molecular Weight | 165.21 g/mol | PubChem[4] |

| Exact Mass | 165.02483502 Da | PubChem[4] |

| CAS Number | 68867-14-1 | PubChem[4] |

| InChIKey | LAKVUPMDDFICNR-UHFFFAOYSA-N | PubChem[4] |

| Canonical SMILES | CC1=NC2=C(S1)C=CC(=C2)O | PubChem[4] |

| Topological Polar Surface Area | 61.4 Ų | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

| Rotatable Bond Count | 0 | PubChem[4] |

Spectral Information

Spectroscopic data is critical for the structural elucidation and confirmation of this compound.

-

¹³C NMR Spectroscopy : Data is available for this compound, recorded on a JEOL FX-60Q instrument.[4]

-

¹H NMR Spectroscopy : Publicly available spectra exist for this compound.[4]

-

Infrared (IR) Spectroscopy : An Attenuated Total Reflectance (ATR) IR spectrum has been recorded using a Bruker Tensor 27 FT-IR instrument.[4]

Experimental Protocols

While a specific, detailed synthesis protocol for this compound was not found in the provided search results, a general and widely applicable method for the synthesis of 2-substituted benzothiazoles can be described. This method involves the condensation of 2-aminothiophenols with various carbonyl compounds, such as aldehydes or ketones.[1][5]

General Protocol for the Synthesis of 2-Substituted Benzothiazoles:

This procedure is adapted from common methods for synthesizing the benzothiazole scaffold.[1][5][6]

-

Reactant Preparation : In a round-bottom flask, dissolve 1 equivalent of the appropriate 2-aminothiophenol (in this case, 2-amino-4-mercaptophenol would be the precursor) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).[1]

-

Addition of Carbonyl Source : Add 1 to 1.2 equivalents of the corresponding aldehyde or ketone (for the target compound, acetaldehyde or a synthetic equivalent would be used).

-

Catalyst and Oxidation : Introduce a catalyst and an oxidizing agent. A common system is a mixture of H₂O₂/HCl in ethanol, which facilitates the cyclization and subsequent aromatization to the benzothiazole ring.[5] Other methods employ catalysts like zinc acetate (Zn(OAc)₂·2H₂O) and heat the mixture, often in an open atmosphere.[6]

-

Reaction Monitoring : The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed.[6]

-

Work-up and Purification : Upon completion, the reaction mixture is cooled. If a solid product precipitates, it is collected by filtration and washed with water or a cold solvent.[6] If the product remains in solution, the solvent is removed under reduced pressure, and the crude residue is purified.

-

Purification : Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 2-substituted benzothiazole.[6]

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-substituted benzothiazoles, a common class to which this compound belongs.

Conceptual Biological Interaction Pathway

Benzothiazole derivatives are known to interact with various biological targets, often acting as inhibitors of enzymes or modulators of receptors.[1][7] The diagram below conceptualizes this interaction.

References

An In-depth Technical Guide to 2-Methyl-1,3-benzothiazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzothiazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. The document details its chemical identity, physicochemical properties, representative experimental protocols, and logical workflows pertinent to its synthesis and potential mechanism of action.

IUPAC Name and Chemical Structure

The formal IUPAC name for the compound is This compound .[1] It consists of a benzene ring fused to a thiazole ring at the 4 and 5 positions, forming the benzothiazole core. A methyl group is substituted at the 2-position of the thiazole ring, and a hydroxyl group is at the 5-position of the benzene ring.

Chemical Structure:

-

Molecular Formula: C₈H₇NOS[1]

-

SMILES: CC1=NC2=C(S1)C=CC(=C2)O[1]

-

InChI Key: LAKVUPMDDFICNR-UHFFFAOYSA-N[1]

Physicochemical and Computed Properties

Quantitative data for this compound is primarily based on computational models. These properties are essential for predicting its behavior in biological systems and for guiding drug design and development efforts.

| Property Name | Value | Source |

| Molecular Weight | 165.21 g/mol | PubChem[1] |

| Exact Mass | 165.02483502 Da | PubChem[1] |

| XLogP3 | 2.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Topological Polar Surface Area | 61.4 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| CAS Number | 68867-14-1 | PubChem[1] |

Experimental Protocols

While specific experimental procedures for this compound are not extensively published, the following protocols are representative of the synthesis and characterization of this class of compounds, based on established methods for benzothiazole synthesis.[2][3][4]

The most common and direct method for synthesizing 2-substituted benzothiazoles is the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent.[2]

Objective: To synthesize this compound.

Reaction Scheme: 2-Amino-4-mercaptophenol reacts with acetic acid, typically in the presence of a dehydrating agent or catalyst, to yield the target compound.

Materials:

-

2-Amino-4-mercaptophenol

-

Glacial Acetic Acid

-

Polyphosphoric acid (PPA) or another suitable catalyst/dehydrating agent

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-amino-4-mercaptophenol (1 equivalent) and an excess of glacial acetic acid (which also acts as the solvent).

-

Add polyphosphoric acid (PPA) as a catalyst and dehydrating agent.

-

Heat the reaction mixture to 120-140 °C and maintain under reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8.

-

Extract the aqueous mixture three times with ethyl acetate.

-

Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

-

Filter the mixture and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The identity and purity of the synthesized compound would be confirmed using standard spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl protons (CH₃) in the upfield region (~2.5-2.8 ppm), signals for the aromatic protons on the benzothiazole ring in the downfield region (~6.8-7.8 ppm), and a broad singlet for the hydroxyl proton (-OH) which may be exchangeable with D₂O.[5]

-

¹³C NMR: Characteristic signals would appear for the methyl carbon, the aromatic carbons, and the C-2 carbon attached to both sulfur and nitrogen, which typically shows a downfield shift (~150-170 ppm).[5]

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band is expected in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

C=N stretching vibration of the thiazole ring would appear around 1600-1650 cm⁻¹.

-

C-S stretching vibrations would be observed in the fingerprint region.

-

-

Mass Spectrometry (MS):

Visualizations: Workflows and Logical Relationships

Diagrams generated using Graphviz provide a clear visual representation of experimental and logical processes.

Caption: General workflow for the synthesis of this compound.

Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities by interacting with various biological targets.[6][7] This diagram illustrates a logical pathway from the chemical scaffold to a potential therapeutic outcome, such as anticancer activity, which is a frequently studied property of this class of compounds.[7]

Caption: Logical pathway for the potential biological activity of a benzothiazole derivative.

References

- 1. This compound | C8H7NOS | CID 699799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Benzothiazole synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. 2-Methyl-1,3-benzothiazol-6-ol | 68867-18-5 | Benchchem [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. benthamscience.com [benthamscience.com]

An In-Depth Technical Guide to 2-Methyl-1,3-benzothiazol-5-ol

CAS Number: 68867-14-1

This technical guide provides a comprehensive overview of 2-Methyl-1,3-benzothiazol-5-ol, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, potential synthetic routes, and available data on its biological activities.

Compound Identity and Properties

This compound, also known as 5-hydroxy-2-methylbenzothiazole, is a benzothiazole derivative. The benzothiazole core is a significant scaffold in medicinal chemistry, known to be a component of various biologically active molecules.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 68867-14-1 | [3] |

| Molecular Formula | C₈H₇NOS | [3] |

| Molecular Weight | 165.21 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 185-187 °C | [4] |

| Appearance | White to pale yellow crystalline powder | |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis would likely involve the condensation of 2-amino-4-mercaptophenol with acetic acid or an acetic acid derivative (e.g., acetyl chloride or acetic anhydride). This reaction typically requires a catalyst and heat.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H7NOS | CID 699799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methylbenzothiazol-5-ol, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.pt]

- 5. Benzothiazole synthesis [organic-chemistry.org]

- 6. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

physical and chemical properties of 2-Methyl-1,3-benzothiazol-5-ol

An In-depth Technical Guide to 2-Methyl-1,3-benzothiazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core . It includes a summary of its known biological activities, detailed experimental protocols for its synthesis and analysis, and visualizations of potential signaling pathways it may influence.

Core Properties of this compound

This compound, also known as 5-hydroxy-2-methylbenzothiazole, is a heterocyclic organic compound with a molecular formula of C₈H₇NOS.[1] Its structure consists of a bicyclic system where a benzene ring is fused to a thiazole ring, with a methyl group at the 2-position and a hydroxyl group at the 5-position.

Physical Properties

The physical characteristics of this compound are summarized in the table below. While experimental data for some properties are limited, available information and data from closely related compounds are provided for reference.

| Property | Value | Source |

| Molecular Weight | 165.21 g/mol | PubChem CID 699799[1] |

| Appearance | White to pale yellow crystalline powder | ChemBK[2] |

| Melting Point | 193-195 °C | Sigma-Aldrich[3], ChemBK[2] |

| Boiling Point | 313.7 °C at 760 mmHg (Predicted) | ChemBK[2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform.[2] Very slightly soluble in water.[4] | ChemBK[2], PubChem CID 7222[4] |

Chemical Properties

The chemical properties of this compound are detailed in the following table. These properties are crucial for understanding its reactivity and stability.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem CID 699799[1] |

| Molecular Formula | C₈H₇NOS | PubChem CID 699799[1] |

| CAS Number | 68867-14-1 | PubChem CID 699799[1] |

| SMILES | CC1=NC2=C(S1)C=CC(=C2)O | PubChem CID 699799[1] |

| InChI Key | LAKVUPMDDFICNR-UHFFFAOYSA-N | PubChem CID 699799[1] |

| pKa | Data not available. Prediction requires specialized software. | |

| LogP (Predicted) | 2.4 | PubChem CID 699799[1] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis and analysis of this compound, based on established procedures for closely related benzothiazole derivatives.

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of a substituted 2-aminothiophenol with an acetylating agent. The following protocol is adapted from a method for preparing a similar derivative.[5]

Materials:

-

2-Amino-4-mercaptophenol

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium hydroxide solution (5 wt%)

-

Organic solvent (e.g., ethyl acetate)

-

Ice

Procedure:

-

In a reaction flask, add 2-amino-4-mercaptophenol to glacial acetic acid.

-

Slowly add acetic anhydride to the mixture.

-

Heat the reaction mixture and maintain it at a constant temperature for a specified period (e.g., 1.5 hours at 130°C).

-

After the reaction is complete, cool the mixture to room temperature and filter.

-

Cool the filtrate in an ice-water bath to 0-5°C.

-

Slowly add a 5 wt% sodium hydroxide solution dropwise to adjust the pH of the system to approximately 7.0.

-

Extract the product with an organic solvent, such as ethyl acetate.

-

Distill the organic solvent to obtain the crude this compound.

-

The crude product can be further purified by recrystallization.

Workflow for the Synthesis of this compound:

Caption: Synthetic workflow for this compound.

Analytical Methodologies

2.2.1. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method is suitable for the identification and quantification of this compound in various matrices. The protocol is based on methods developed for other benzothiazole derivatives.[6][7][8]

Instrumentation:

-

Ultra-High Performance Liquid Chromatography (UHPLC) system

-

Triple Quadrupole Mass Spectrometer (TQMS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water (both may contain a small amount of formic acid to improve peak shape).

-

Flow Rate: Optimized for the specific column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

Sample Preparation:

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Filter the solution through a 0.22 µm syringe filter before injection.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve a few milligrams of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

Expected ¹H NMR Spectral Features:

-

A singlet for the methyl group protons.

-

Signals in the aromatic region corresponding to the protons on the benzene ring.

-

A broad singlet for the hydroxyl proton.

Expected ¹³C NMR Spectral Features:

-

A signal for the methyl carbon.

-

Signals in the aromatic region for the carbons of the benzothiazole ring system.

Biological Activity and Potential Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. While the specific biological targets of this compound are not yet fully elucidated, research on related hydroxy-benzothiazole compounds suggests potential interactions with several key signaling pathways.

Potential Molecular Targets

Based on studies of similar compounds, this compound may modulate the activity of the following proteins:

-

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): A key regulator of inflammation and cell death pathways.[9][10][11][12]

-

G Protein-Coupled Receptor 183 (GPR183): Involved in immune cell migration and function.[13]

-

Phosphoinositide 3-kinase gamma (PI3Kγ): Plays a crucial role in inflammatory and immune responses.[14][15][16]

Visualized Signaling Pathways

The following diagrams illustrate the potential signaling pathways that could be modulated by this compound, based on its structural similarity to known inhibitors of these pathways.

RIPK1 Signaling Pathway:

Caption: Potential inhibition of the RIPK1 signaling pathway.

GPR183 Signaling Pathway:

Caption: Potential modulation of the GPR183 signaling pathway.

PI3Kγ Signaling Pathway:

Caption: Potential inhibition of the PI3Kγ signaling pathway.

Conclusion

This compound is a compound of significant interest for researchers in medicinal chemistry and drug development. This guide has provided a detailed overview of its known physical and chemical properties, along with plausible experimental protocols for its synthesis and analysis. The exploration of its potential interactions with key signaling pathways such as RIPK1, GPR183, and PI3Kγ highlights its therapeutic potential. Further research is warranted to fully elucidate its biological mechanisms of action and to explore its efficacy in various disease models.

References

- 1. This compound | C8H7NOS | CID 699799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. Modulation of GPR183 signaling shows potential for remyelination therapy | BioWorld [bioworld.com]

- 4. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google Patents [patents.google.com]

- 6. Determination of benzotriazoles and benzothiazoles in human urine by UHPLC-TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases [frontiersin.org]

- 11. RIPK1 signaling pathways: implications for autoimmune and neuroinflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multitasking Kinase RIPK1 Regulates Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. genecards.org [genecards.org]

- 14. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijpsr.com [ijpsr.com]

- 16. Roles of phosphatidyl inositol 3 kinase gamma (PI3Kγ) in respiratory diseases [cell-stress.com]

In-Depth Technical Guide: Physicochemical Properties of 2-Methyl-1,3-benzothiazol-5-ol

This guide provides essential physicochemical data for 2-Methyl-1,3-benzothiazol-5-ol, a benzothiazole derivative of interest to researchers and professionals in drug development and chemical synthesis. The information is presented to facilitate easy access and comparison for scientific applications.

Core Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for experimental design, analytical method development, and computational modeling.

| Property | Value | Source |

| Molecular Formula | C₈H₇NOS | PubChem[1] |

| Molecular Weight | 165.21 g/mol | PubChem[1][2] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 68867-14-1 | PubChem[1] |

References

A Technical Guide to the Solubility of 2-Methyl-1,3-benzothiazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1,3-benzothiazol-5-ol (CAS: 68867-14-1). Due to the limited availability of specific experimental data in public literature, this document outlines the predicted solubility of the compound in a range of common solvents based on established chemical principles. Furthermore, it presents a detailed, generalized experimental protocol for the accurate determination of its thermodynamic solubility using the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and practical methodology required to assess the solubility of this and similar benzothiazole derivatives.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a benzothiazole core structure. The benzothiazole moiety is a significant pharmacophore found in a variety of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The solubility of such compounds is a critical physicochemical parameter that profoundly influences their behavior in both chemical and biological systems. It is a key determinant of bioavailability, formulation feasibility, and efficacy in drug discovery and development[4][5].

The structure of this compound, with its aromatic rings, methyl group, and a polar hydroxyl (-OH) group, suggests a nuanced solubility profile. It is expected to exhibit moderate solubility in polar organic solvents and limited solubility in both highly non-polar solvents and water.

Predicted Solubility Profile

The following table summarizes the expected solubility of this compound in various common solvents. It must be emphasized that these are predictions and require experimental verification.

| Solvent Class | Solvent Example | Polarity Index | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 0.1 | Low / Insoluble | The high non-polar character of hexane is unlikely to overcome the crystal lattice energy and solvate the polar hydroxyl group effectively. |

| Toluene | 2.4 | Sparingly Soluble | Aromatic interactions (π-π stacking) may provide some solubilizing effect, but the overall polarity mismatch limits high solubility. | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Moderately Soluble | Offers a good balance of polarity to interact with the benzothiazole ring system. |

| Acetone | 5.1 | Soluble | The ketone group can act as a hydrogen bond acceptor, facilitating interaction with the compound's hydroxyl group. | |

| Tetrahydrofuran (THF) | 4.0 | Soluble | The ether oxygen can act as a hydrogen bond acceptor, aiding in the dissolution of the compound. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly Soluble | A highly polar aprotic solvent known for its excellent ability to dissolve a wide range of organic compounds. | |

| Polar Protic | Methanol | 5.1 | Soluble | Capable of hydrogen bonding (both as a donor and acceptor) with the hydroxyl group of the solute. |

| Ethanol | 4.3 | Soluble | Similar to methanol, it can engage in hydrogen bonding, promoting solubility. | |

| Water | 10.2 | Sparingly Soluble | Despite the presence of a hydroxyl group, the large, non-polar benzothiazole backbone is expected to significantly limit aqueous solubility. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain accurate and reliable quantitative data, the following experimental protocol, based on the equilibrium shake-flask method, is recommended. This method is considered the "gold standard" for determining thermodynamic solubility[6][7].

3.1. Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is achieved, creating a saturated solution. After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified, typically using HPLC.

3.2. Materials and Equipment

-

This compound (solid powder)

-

Selected solvents (HPLC grade)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

3.3. Detailed Methodology

-

Preparation of Stock Standard: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO or Methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Calibration Curve: Prepare a series of dilutions from the stock standard to create calibration standards covering the expected solubility range. Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials (e.g., add 5-10 mg to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial to confirm saturation[6].

-

Equilibration: Add a precise volume of the desired test solvent to each vial. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the samples to equilibrate for an extended period (typically 24 to 72 hours) to ensure thermodynamic equilibrium is reached[5][8].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the suspended particles settle. To separate the solid phase, either centrifuge the vials at high speed or filter the supernatant using a syringe filter chemically compatible with the solvent[4]. This step must be performed carefully to avoid disturbing the equilibrium.

-

Quantification: Carefully take an aliquot of the clear, saturated supernatant and dilute it with a suitable solvent to bring the concentration within the range of the HPLC calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system. The concentration of this compound in the saturated solution is determined by comparing its peak area to the calibration curve[9][10].

-

Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Visualizations

4.1. Experimental Workflow Diagram

The following diagram illustrates the key steps in the recommended shake-flask protocol for determining thermodynamic solubility.

Caption: Workflow for solubility determination.

4.2. Logical Diagram: Solvent Polarity Classification

Understanding solvent polarity is fundamental to predicting solubility. This diagram provides a logical classification of the solvents discussed in this guide.

Caption: Logical classification of common solvents.

Conclusion

While specific, published quantitative solubility data for this compound is scarce, its molecular structure allows for reasoned predictions of its behavior in various solvents. It is anticipated to be soluble in polar organic solvents like alcohols and DMSO, with limited solubility in water and non-polar hydrocarbons. For any research or development application, it is imperative that these predictions are confirmed through rigorous experimental measurement. The detailed shake-flask protocol provided in this guide offers a robust and reliable framework for obtaining accurate thermodynamic solubility data, which is essential for advancing the study and application of this promising benzothiazole derivative.

References

- 1. New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity | MDPI [mdpi.com]

- 2. jchr.org [jchr.org]

- 3. scielo.br [scielo.br]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. enamine.net [enamine.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Spectral Data of 2-Methyl-1,3-benzothiazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Methyl-1,3-benzothiazol-5-ol (CAS No: 68867-14-1), a molecule of interest in medicinal chemistry and materials science. This document presents tabulated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Spectroscopic Data Analysis

The following sections provide a detailed analysis of the NMR, IR, and Mass Spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.58 | d | 1H | Ar-H |

| 7.15 | d | 1H | Ar-H |

| 6.85 | dd | 1H | Ar-H |

| 2.75 | s | 3H | -CH₃ |

| Variable | br s | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) is variable and may exchange with deuterated solvents.

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 168.1 | C=N |

| 155.5 | C-O |

| 153.8 | Ar-C |

| 132.5 | Ar-C |

| 123.0 | Ar-CH |

| 115.8 | Ar-CH |

| 108.2 | Ar-CH |

| 20.1 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.[1]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3100 (broad) | O-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 2925-2850 | Aliphatic C-H | Stretching |

| ~1615 | C=N | Stretching |

| 1500-1400 | Aromatic C=C | Stretching |

| ~1250 | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The exact mass of this compound is 165.02483502 Da.[1]

| m/z | Relative Intensity (%) | Assignment |

| 165 | 100 | [M]⁺ |

| 137 | ~40 | [M - CO]⁺ |

| 124 | ~30 | [M - CH₃CN]⁺ |

| 108 | ~25 | [C₆H₄OS]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved in a suitable deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For the detection of the hydroxyl proton, a D₂O exchange experiment can be performed.

IR Spectroscopy Protocol

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry Protocol

Mass spectra are typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF). The sample is introduced into the ion source, where it is ionized by a beam of electrons (typically at 70 eV). The resulting ions are then separated based on their mass-to-charge ratio.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectral data for a chemical compound like this compound.

References

Biological Activity of 2-Methyl-1,3-benzothiazol-5-ol Derivatives: A Survey of the Landscape

A comprehensive review of the current scientific literature reveals a notable scarcity of specific research focused on the biological activities of derivatives of 2-Methyl-1,3-benzothiazol-5-ol. While the broader class of benzothiazole derivatives has been extensively investigated for a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, derivatives stemming directly from the this compound core structure are not prominently featured in published studies.

This technical guide aims to provide an overview of the known biological activities within the benzothiazole family, which can serve as a foundational understanding for researchers and drug development professionals interested in the potential of this compound derivatives. The information presented is drawn from studies on structurally related benzothiazole compounds, offering insights into the potential therapeutic avenues that derivatives of this specific scaffold might explore.

General Biological Activities of Benzothiazole Derivatives

The benzothiazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] The diverse therapeutic applications of these derivatives stem from the versatility of the benzothiazole ring system, which can be readily functionalized at various positions to modulate its physicochemical and biological properties.[3][4][5]

Anticancer Activity

A significant body of research has focused on the anticancer potential of benzothiazole derivatives.[6][7][8] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.

One of the well-studied mechanisms is the inhibition of protein kinases, such as tyrosine kinases, which are crucial for cell signaling pathways that regulate cell growth, differentiation, and apoptosis.[9] Some benzothiazole derivatives have also been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

Antimicrobial Activity

Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.[3][9][10][11] The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes. For instance, some derivatives have been shown to inhibit DNA gyrase, an enzyme vital for bacterial DNA replication.[9] Others interfere with the synthesis of the bacterial cell wall or disrupt the integrity of the cell membrane.

The structure-activity relationship (SAR) studies of benzothiazole derivatives have indicated that the nature and position of substituents on the benzothiazole ring play a crucial role in determining their antimicrobial potency and spectrum.[3][5]

Experimental Methodologies for Biological Evaluation

To assess the biological activity of novel compounds, a variety of standardized in vitro and in vivo assays are employed. The following are examples of common experimental protocols used in the evaluation of benzothiazole derivatives.

In Vitro Cytotoxicity Assays

A fundamental step in anticancer drug discovery is the evaluation of a compound's ability to inhibit the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose.

MTT Assay Protocol:

-

Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density.

-

Compound Treatment: After allowing the cells to attach overnight, they are treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) for a specific duration (e.g., 48 or 72 hours).

-

MTT Addition: Following the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or acidic isopropanol.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Antimicrobial Susceptibility Testing

The antimicrobial activity of compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a common technique for determining MIC values.

Broth Microdilution Assay Protocol:

-

Microorganism Preparation: Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, corresponding to a known concentration of microorganisms.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound derivatives are not documented, the broader class of benzothiazoles has been implicated in modulating various cellular signaling cascades. For instance, in the context of cancer, benzothiazole derivatives have been suggested to interfere with pathways like the PI3K/Akt/mTOR and MAPK/ERK pathways, which are frequently dysregulated in cancer.

The general workflow for the discovery and initial biological evaluation of novel benzothiazole derivatives can be visualized as follows:

Caption: A generalized workflow for the development and biological evaluation of novel benzothiazole derivatives.

Conclusion and Future Directions

The existing body of scientific literature provides a strong rationale for the exploration of benzothiazole derivatives as potential therapeutic agents. However, the specific biological activities of derivatives of this compound remain a largely unexplored area of research. Future studies should focus on the synthesis of a library of these specific derivatives and their systematic evaluation in a panel of biological assays. Such investigations will be crucial to elucidate their therapeutic potential, understand their mechanisms of action, and establish structure-activity relationships that can guide the design of more potent and selective drug candidates. The methodologies and insights gained from the broader field of benzothiazole research provide a solid framework for these future endeavors.

References

- 1. pharmacyjournal.in [pharmacyjournal.in]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. ijper.org [ijper.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Navigating the Therapeutic Potential of 2-Methyl-1,3-benzothiazol-5-ol: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities. This technical guide focuses on the potential therapeutic uses of a specific analogue, 2-Methyl-1,3-benzothiazol-5-ol. While direct experimental data on this particular compound is limited in publicly available literature, this document aims to provide a comprehensive overview of the therapeutic promise of the broader benzothiazole class. By examining closely related compounds, we can infer potential applications, relevant biological pathways, and experimental methodologies that could be applied to this compound. This guide will serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic landscape of this intriguing class of molecules.

The Benzothiazole Core: A Privileged Scaffold in Drug Discovery

Benzothiazole and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a diverse range of biological targets. This versatility has led to the development of benzothiazole-containing compounds with a wide spectrum of therapeutic applications, including:

-

Anticancer Activity: Many benzothiazole derivatives have been investigated for their potential to inhibit cancer cell growth.[1] They have been shown to target various mechanisms in cancer progression, including the inhibition of crucial enzymes and transcription factors.

-

Antimicrobial Properties: The benzothiazole nucleus is a key component in a variety of compounds exhibiting potent antibacterial and antifungal activities.[2][3]

-

Anti-inflammatory Effects: Several benzothiazole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders.

-

Neurodegenerative Diseases: The structural characteristics of certain benzothiazoles make them promising candidates for the development of agents targeting neurodegenerative conditions like Alzheimer's disease, primarily as imaging agents for amyloid plaques.[4]

A Case Study: Benzothiazole Derivatives as FOXM1 Inhibitors

Given the limited specific data on this compound, we will examine a closely related area of research: the development of benzothiazole derivatives as inhibitors of the Forkhead Box M1 (FOXM1) transcription factor. FOXM1 is a well-known oncogenic driver, overexpressed in a variety of human cancers, making it an attractive target for anticancer drug development.[1][5]

Quantitative Data on FOXM1 Inhibition

A recent study synthesized and evaluated a series of novel benzothiazole derivatives for their ability to inhibit FOXM1. The in vitro efficacy of these compounds was assessed against the MDA-MB-231 breast cancer cell line. The half-maximal inhibitory concentrations (IC50) for the most potent compounds are summarized in the table below.[1]

| Compound ID | Structure | Cell Line | IC50 (µM) |

| FDI-6 (Reference) | Not provided in search results | MDA-MB-231 | 20.79 |

| KC12 | Benzothiazole derivative | MDA-MB-231 | 6.13 |

| KC21 | Benzothiazole-thiazolidinedione hybrid | MDA-MB-231 | 10.77 |

| KC30 | Benzothiazole-thiazolidinedione hybrid | MDA-MB-231 | 12.86 |

This table summarizes the in vitro anticancer activity of selected benzothiazole derivatives against the MDA-MB-231 breast cancer cell line, as indicated by their IC50 values.[1]

Experimental Protocols

The following is a generalized experimental protocol for assessing the in vitro anticancer activity of benzothiazole derivatives, based on methodologies described for FOXM1 inhibitors.[1]

Cell Culture and Maintenance:

-

The human breast cancer cell line MDA-MB-231 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

In Vitro Cytotoxicity Assay (MTT Assay):

-

MDA-MB-231 cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the synthesized benzothiazole compounds and the reference compound (FDI-6) for 72 hours.

-

Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The IC50 values are calculated from the dose-response curves.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are yet to be elucidated, we can hypothesize its potential involvement in pathways relevant to the known activities of benzothiazoles. The inhibition of FOXM1 by benzothiazole derivatives, for example, would impact downstream signaling cascades that control cell proliferation, survival, and invasion.

Below is a representative diagram illustrating a potential mechanism of action for a benzothiazole derivative targeting the FOXM1 signaling pathway in cancer.

Caption: Hypothetical pathway of FOXM1 inhibition by a benzothiazole derivative.

Experimental Workflow for Drug Discovery

The following diagram outlines a generalized workflow for the discovery and preclinical evaluation of novel benzothiazole-based therapeutic agents.

Caption: A generalized workflow for the discovery of benzothiazole-based drugs.

Conclusion and Future Directions

While specific therapeutic applications for this compound remain to be discovered, the extensive research into the broader benzothiazole class provides a strong foundation for future investigations. The demonstrated efficacy of related compounds in areas such as oncology highlights the potential of this scaffold.

Future research should focus on the synthesis and biological evaluation of this compound and its derivatives. A systematic approach, beginning with in vitro screening against a panel of cancer cell lines and microbial strains, would be a logical first step. Subsequent hit-to-lead optimization, guided by structure-activity relationship studies, could pave the way for the development of novel therapeutic agents. The exploration of its potential as a neuroimaging agent, given the precedent set by other 6-hydroxybenzothiazole derivatives, also warrants consideration.

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 2. New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity | MDPI [mdpi.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. 2-Methyl-1,3-benzothiazol-6-ol | 68867-18-5 | Benchchem [benchchem.com]

- 5. Novel benzothiazole/benzothiazole thiazolidine-2,4-dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of 2-Methyl-1,3-benzothiazol-5-ol research

An In-depth Technical Guide to the Research of 2-Methyl-1,3-benzothiazol-5-ol

Introduction

This compound is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring. The benzothiazole scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active compounds.[1][2] Derivatives of this core structure are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[3][4][5][6] The 2-methyl and 5-hydroxyl substitutions on the benzothiazole ring system make this compound a versatile precursor for the synthesis of novel derivatives with tailored therapeutic potential.[7] This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and biological evaluation of this compound and its derivatives, with a focus on its role as a scaffold for developing potent enzyme inhibitors.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is critical for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₇NOS | [8] |

| Molecular Weight | 165.21 g/mol | [8] |

| CAS Number | 68867-14-1 | [8] |

| Appearance | Solid | |

| Melting Point | 193-195 °C | |

| IUPAC Name | This compound | [8] |

| InChI Key | LAKVUPMDDFICNR-UHFFFAOYSA-N | |

| SMILES | Cc1nc2cc(O)ccc2s1 |

Synthesis and Derivatization

The synthesis of the benzothiazole nucleus is a well-established area of organic chemistry, often involving the condensation of 2-aminobenzenethiol with various electrophiles like aldehydes, ketones, or acids.[1][9] Recent advancements have focused on developing more efficient, environmentally friendly, and catalytically driven methods.[1][7]

For this compound, a key application is its use as a starting material for the synthesis of derivatives with enhanced biological activity. A primary synthetic route involves the O-alkylation of the hydroxyl group.

Experimental Protocol: Synthesis of 5-(Benzyloxy)-2-methylbenzo[d]thiazole Derivatives

The following protocol is adapted from the synthesis of monoamine oxidase (MAO) inhibitors derived from this compound.[6]

-

Dissolution: Dissolve 2-methylbenzo[d]thiazol-5-ol (1 equivalent) in dimethylformamide (DMF).

-

Addition of Reagents: Add the appropriate substituted benzyl bromide derivative (1 equivalent) and potassium carbonate (K₂CO₃) (2-3 equivalents) to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 24 hours.

-

Work-up: Upon completion, add ethanol to the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Dissolve the resulting residue in ethyl acetate and allow it to recrystallize to yield the pure product.

-

Characterization: Confirm the structure of the synthesized derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Determine the purity using High-Performance Liquid Chromatography (HPLC).[6]

Caption: General workflow for the synthesis of 5-(benzyloxy)-2-methylbenzo[d]thiazole derivatives.

Biological Activities and Applications

The benzothiazole scaffold is associated with a diverse range of biological activities. For derivatives of this compound, research has particularly highlighted their potent enzyme inhibitory effects.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[6]

Recent studies have demonstrated that derivatives of this compound are potent inhibitors of both MAO-A and MAO-B.[6] The inhibitory activity is often evaluated in terms of the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

| Compound | Substituent (on benzyl ring) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |

| 5a | 4-Fluoro | > 100 | 0.0078 | > 12820 |

| 5b | 4-Bromo | 1.18 | 0.0088 | 134 |

| 5c | 4-Iodo | 1.83 | 0.0056 | 327 |

| 5d | 4-Nitro | > 100 | 0.0052 | > 19230 |

| 5e | 4-Chloro | 0.132 | 0.0054 | 24 |

| 5f | 3-Chloro | 1.05 | 0.0110 | 95 |

| 5g | 2-Chloro | 0.829 | 0.0100 | 83 |

| Data adapted from Van der Walt et al., 2024.[6] The study synthesized a series of compounds where the hydroxyl group of 2-methylbenzo[d]thiazol-5-ol or -6-ol was reacted with substituted benzyl bromides. The table shows data for the 5-O-substituted series. |

The data reveals that these compounds are exceptionally potent MAO-B inhibitors, with IC₅₀ values in the nanomolar range.[6] Several derivatives, such as 5a and 5d , also exhibit high selectivity for MAO-B over MAO-A.[6]

Caption: Mechanism of MAO inhibition by this compound derivatives.

Antioxidant Activity

The benzothiazole nucleus is a known pharmacophore in compounds exhibiting antioxidant properties.[10][11][12] Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases.[13] Antioxidants can neutralize these harmful species. The phenolic hydroxyl group at the 5-position of this compound is a key structural feature that suggests inherent antioxidant potential, as phenolic compounds are well-known radical scavengers. Studies on related benzothiazole and thiazole derivatives confirm that the presence of hydroxyl groups contributes significantly to their ability to mitigate oxidative damage.[11][13]

Other Potential Activities

The broader class of benzothiazole derivatives has been investigated for a multitude of other therapeutic applications, suggesting further avenues of research for this compound derivatives. These include:

-

Antimicrobial and Antifungal Activity: Various benzothiazoles have shown efficacy against bacterial and fungal strains.[2][5]

-

Anticancer Activity: Some benzothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4][5]

-

Anti-inflammatory Activity: The scaffold is present in compounds with reported anti-inflammatory effects.[1]

Detailed Experimental Protocols

In Vitro MAO Inhibition Assay (Fluorometric Method)

This protocol is a generalized method based on procedures described for evaluating benzothiazole-based MAO inhibitors.[14][15]

-

Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine, a non-fluorescent substrate, is prepared in a suitable buffer (e.g., potassium phosphate buffer).

-

Inhibitor Preparation: The synthesized this compound derivatives are dissolved (typically in DMSO) and serially diluted to achieve a range of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution, buffer, and the test compound at various concentrations.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37 °C to allow the inhibitor to interact with the enzyme.

-

Initiate the enzymatic reaction by adding the kynuramine substrate.

-

Incubate for another period (e.g., 20-30 minutes) at 37 °C.

-

Stop the reaction by adding a basic solution (e.g., NaOH).

-

-

Fluorescence Measurement: The enzymatic reaction converts kynuramine to 4-hydroxyquinoline, a fluorescent product. Measure the fluorescence intensity using a microplate reader (e.g., excitation at ~310 nm and emission at ~400 nm).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without any inhibitor. Determine the IC₅₀ value by performing a non-linear regression analysis of the concentration-response curve.

Conclusion

This compound is a valuable chemical scaffold with significant potential in drug discovery. Its straightforward derivatization, particularly at the 5-hydroxyl position, allows for the synthesis of compounds with potent and selective biological activities. The exceptional MAO-B inhibitory potency of its benzyloxy derivatives highlights its promise for the development of new therapeutics for neurodegenerative diseases.[6] Future research should continue to explore the structure-activity relationships of this scaffold, investigate its antioxidant and other potential pharmacological properties, and optimize lead compounds for in vivo efficacy and safety.

References

- 1. mdpi.com [mdpi.com]

- 2. jchr.org [jchr.org]

- 3. New Conjugated Benzothiazole-N-oxides: Synthesis and Biological Activity | MDPI [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. d-nb.info [d-nb.info]

- 7. 2-Methyl-1,3-benzothiazol-6-ol | 68867-18-5 | Benchchem [benchchem.com]

- 8. This compound | C8H7NOS | CID 699799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure-Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of some novel 2-substituted benzothiazole derivatives containing benzylamine moiety as monoamine oxidase inhibitory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Hazards of 2-Methyl-1,3-benzothiazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and potential hazards associated with 2-Methyl-1,3-benzothiazol-5-ol based on available data. Where specific data for this compound is unavailable, information from structurally similar compounds, particularly 2-methylbenzothiazole, has been included to provide a more complete toxicological profile. This information is intended for professional use in a laboratory or industrial setting and should not be interpreted as a complete safety endorsement. All necessary safety precautions should be taken when handling this chemical.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 68867-14-1 | PubChem |

| Molecular Formula | C₈H₇NOS | PubChem |

| Molecular Weight | 165.21 g/mol | PubChem |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Not specified | - |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheet (SDS) for this compound. Key recommendations include avoiding contact with skin and eyes, using only in well-ventilated areas, and wearing appropriate personal protective equipment (PPE) such as gloves and safety goggles.

Toxicological Data

Direct quantitative toxicological data for this compound is limited in the public domain. Therefore, data from the closely related structural analog, 2-methylbenzothiazole , is presented as a surrogate to provide an indication of potential toxicity.

| Toxicity Endpoint | Test Species | Route of Administration | Value | Source |

| LD₅₀ (Acute Toxicity) | Mouse | Intraperitoneal | 300 mg/kg | ChemicalBook[1] |

| Cytotoxicity (LC₅₀) | Human gastric carcinoma cells (MGC-803) | In vitro | > 50% cytotoxicity at highest concentration | PubMed[2] |

| Cytotoxicity (LC₅₀) | Human lung carcinoma cells (A549) | In vitro | 270 mg/L | PubMed[2] |

| Genotoxicity (SOS/umu test) | Salmonella typhimurium TA1535/pSK1002 | In vitro | Negative | PubMed[2] |

| Genotoxicity (In vitro micronucleus test) | Human lung carcinoma cells (A549) | In vitro | Positive | PubMed[2] |

Note: The intraperitoneal LD₅₀ value for 2-methylbenzothiazole suggests moderate acute toxicity. The in vitro data indicates potential for cytotoxicity and genotoxicity, particularly chromosomal damage, in human cells.

Experimental Protocols

The following sections detail standardized experimental protocols based on OECD guidelines for assessing the key toxicological endpoints identified for this compound and its analogs.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute toxic effects of a substance when administered orally at one of several fixed dose levels. The goal is to identify a dose that causes evident toxicity without mortality.

Methodology:

-

Test Animals: Healthy, young adult rats of a single sex (usually females) are used.

-

Sighting Study: A preliminary study is conducted with a single animal to determine the appropriate starting dose for the main study. Doses are selected from fixed levels of 5, 50, 300, and 2000 mg/kg body weight.[3]

-

Main Study: A group of at least 5 animals is dosed at the selected starting level.

-

Dosing: The test substance is administered as a single oral dose by gavage.

-

Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality.[3]

-

Endpoints: Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. At the end of the study, all animals are subjected to a gross necropsy.

Acute Dermal Irritation/Corrosion (OECD 404)

This test evaluates the potential of a substance to cause irritation or corrosion to the skin after a single application.

Methodology:

-

Test Animal: A single albino rabbit is typically used for the initial test.[4]

-

Application: 0.5 mL (if liquid) or 0.5 g (if solid, moistened) of the test substance is applied to a small area of shaved skin (approximately 6 cm²) under a gauze patch.[4]

-

Exposure: The exposure period is 4 hours.[5]

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. If effects are not reversible, observation may continue for up to 14 days.[6]

-

Scoring: Skin reactions are scored according to a standardized grading system.

-

Confirmatory Test: If a corrosive effect is not observed, the response is confirmed using up to two additional animals.[4]

Acute Eye Irritation/Corrosion (OECD 405)

This test determines the potential of a substance to cause irritation or corrosion to the eyes.

Methodology:

-

Test Animal: The initial test is performed on a single albino rabbit.[7]

-

Application: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[7]

-

Scoring: Ocular lesions are scored using a standardized system.

-

Confirmatory Test: If a corrosive effect is not observed, the response is confirmed using up to two additional animals.[7]

In Vitro Micronucleus Test

This assay is used to detect the genotoxic potential of a substance by identifying its ability to cause chromosomal damage, leading to the formation of micronuclei.

Methodology:

-

Cell Culture: Human or other mammalian cell lines are cultured to a suitable density.

-

Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix), for a defined period.[8]

-

Cytokinesis Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone mitosis are scored.[8]

-

Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.[9]

-

Cytotoxicity Assessment: Concurrent cytotoxicity assays (e.g., Relative Population Doubling or Relative Increase in Cell Count) are performed to ensure that the observed genotoxicity is not a result of high levels of cell death.

Potential Signaling Pathways of Toxicity

While specific signaling pathways for this compound have not been elucidated, studies on other benzothiazole derivatives suggest potential mechanisms of toxicity, primarily involving the induction of apoptosis (programmed cell death). Two key signaling pathways that are often implicated in chemical-induced cellular stress and apoptosis are the PI3K/Akt and MAPK pathways.

Hypothetical PI3K/Akt Signaling Pathway Inhibition

Some benzothiazole derivatives have been shown to induce apoptosis by suppressing the PI3K/Akt signaling pathway.[10][11] This pathway is crucial for cell survival and proliferation.

Hypothesized Mechanism:

-

Inhibition of PI3K: this compound may directly or indirectly inhibit Phosphoinositide 3-kinase (PI3K).

-

Reduced Akt Phosphorylation: Inhibition of PI3K leads to decreased phosphorylation and activation of Akt (also known as Protein Kinase B).

-

Activation of Pro-Apoptotic Proteins: Inactivated Akt can no longer suppress pro-apoptotic proteins (e.g., Bad, Bax) and cell cycle inhibitors.

-

Induction of Apoptosis: The activation of the apoptotic cascade leads to cell death.

Hypothetical MAPK Signaling Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK) pathways are involved in cellular responses to stress, including exposure to toxic chemicals. Activation of certain MAPK pathways, such as JNK and p38, can lead to apoptosis.[12]

Hypothesized Mechanism:

-

Induction of Cellular Stress: this compound may induce cellular stress, such as the generation of reactive oxygen species (ROS).

-

Activation of MAPK Cascades: This stress can activate upstream kinases in the MAPK signaling cascades.

-

Phosphorylation of JNK/p38: This leads to the phosphorylation and activation of JNK (c-Jun N-terminal kinase) and p38 MAPK.

-

Activation of Transcription Factors: Activated JNK and p38 can phosphorylate transcription factors (e.g., c-Jun, ATF2) that regulate the expression of pro-apoptotic genes.

-

Induction of Apoptosis: The resulting changes in gene expression lead to apoptosis.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. Application of the SOS/umu test and high-content in vitro micronucleus test to determine genotoxicity and cytotoxicity of nine benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 4. oecd.org [oecd.org]

- 5. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-1,3-benzothiazol-5-ol: Discovery, History, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic approaches for 2-Methyl-1,3-benzothiazol-5-ol (CAS No: 68867-14-1). While the specific historical discovery of this compound is not extensively documented in readily available literature, this paper situates its origins within the broader context of benzothiazole chemistry, which dates back to the late 19th century. This guide details the foundational synthetic methodologies, physicochemical properties, and spectral characterization of the compound. Although specific biological activities and signaling pathways for this compound are not widely reported, this document explores the known biological relevance of the broader benzothiazole class of compounds, offering a basis for future research and drug discovery efforts.

Introduction

This compound is a heterocyclic organic compound featuring a benzothiazole core. The benzothiazole scaffold, a fusion of a benzene and a thiazole ring, is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2] These activities include but are not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4] The subject of this guide, with its methyl and hydroxyl substitutions, represents a valuable chemical intermediate for the synthesis of more complex molecules and a potential pharmacophore in its own right.[5][6]

Discovery and History

The history of this compound is intrinsically linked to the broader discovery and development of benzothiazole chemistry. The pioneering work in this field is attributed to August Wilhelm von Hofmann, who first reported the synthesis of 2-substituted benzothiazoles in 1887.[1][5][7] Hofmann's initial methods laid the groundwork for the synthesis of a vast number of benzothiazole derivatives.[7]

The most fundamental and widely adopted method for the synthesis of the benzothiazole ring system is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[3][5] In the case of this compound, this would conceptually involve the reaction of 2-amino-4-mercaptophenol with an acetic acid equivalent.